



# Application Notes and Protocols: Notoginsenoside R1 in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Notoginsenoside T5 |           |
| Cat. No.:            | B12107782          | Get Quote |

A Note on **Notoginsenoside T5**: Extensive literature review did not yield specific data for "**Notoginsenoside T5**" in the context of ischemic stroke. The following application notes and protocols are based on the robustly studied and closely related compound, Notoginsenoside R1 (NGR1), a major active component of Panax notoginseng, and the broader Panax notoginseng Saponins (PNS). These compounds have demonstrated significant neuroprotective effects in various ischemic stroke models.

## Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal damage and neurological deficits.[1][2] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[3][4] Notoginsenoside R1 (NGR1), a principal saponin isolated from the traditional Chinese medicine Panax notoginseng, has emerged as a promising therapeutic agent due to its multifaceted neuroprotective properties.[3] [5][6] These notes provide an overview of the applications of NGR1 in preclinical ischemic stroke models, detailing its mechanisms of action and providing standardized protocols for its investigation.

## **Mechanisms of Action**

NGR1 exerts its neuroprotective effects through several key mechanisms:



- Anti-inflammatory Effects: NGR1 has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][4][7] This is partly achieved by modulating signaling pathways like NF-κB.[4][7]
- Antioxidant Properties: The compound effectively combats oxidative stress, a major contributor to reperfusion injury.[3][8] NGR1 upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2/ARE signaling pathway.[3][8]
- Anti-apoptotic Activity: NGR1 protects neurons from apoptotic cell death by modulating the
  expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibiting
  caspase-3 activation.[3][8] It also suppresses endoplasmic reticulum stress-induced
  apoptosis.[3]
- Promotion of Neurogenesis and Angiogenesis: NGR1 has been demonstrated to promote
  the formation of new neurons (neurogenesis) and blood vessels (angiogenesis) in the
  ischemic penumbra, contributing to long-term functional recovery.[1][3][5] These effects are
  often mediated by the BDNF/Akt/CREB signaling pathway.[5]

# **Quantitative Data Summary**

The efficacy of Notoginsenoside R1 and Panax notoginseng Saponins (PNS) in animal models of ischemic stroke has been quantified across various studies. The following tables summarize key findings.

Table 1: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score



| Treatment<br>Group   | Dosage        | Administrat<br>ion Route   | Infarct<br>Volume<br>Reduction<br>(%)                | Neurologica<br>I Deficit<br>Score<br>Improveme<br>nt | Reference |
|----------------------|---------------|----------------------------|------------------------------------------------------|------------------------------------------------------|-----------|
| NGR1                 | 20 mg/kg      | Intraperitonea<br>I (i.p.) | Significantly reduced                                | Significantly improved                               | [3][5]    |
| NGR1                 | 40 mg/kg      | Intraperitonea<br>I (i.p.) | Significantly reduced                                | Significantly improved                               | [5]       |
| PNS                  | 50 mg/kg      | Intraperitonea<br>I (i.p.) | 23.82 ± 8.9%                                         | Not specified                                        | [7]       |
| PNS (middle<br>dose) | Not specified | Not specified              | 19.93 ± 3.86% vs. 35.80 ± 6.17% in model             | Significantly<br>lower score                         | [9]       |
| PNS (high<br>dose)   | Not specified | Not specified              | 25.80 ±<br>5.34% vs.<br>35.80 ±<br>6.17% in<br>model | Significantly<br>lower score                         | [9]       |

Table 2: Molecular Effects of Notoginsenoside R1 in Ischemic Stroke Models



| Biomarker           | Effect of<br>NGR1/PNS<br>Treatment          | Signaling Pathway<br>Implicated | Reference |
|---------------------|---------------------------------------------|---------------------------------|-----------|
| TNF-α, IL-1β        | Decreased expression                        | NF-ĸB                           | [2][4]    |
| iNOS, COX-2         | Decreased expression                        | NF-ĸB                           | [7]       |
| Nrf2, HO-1          | Increased expression/activation             | Nrf2/ARE                        | [3][8]    |
| Bcl-2/Bax ratio     | Increased                                   | Apoptosis pathway               | [3]       |
| Caspase-3           | Decreased activation                        | Apoptosis pathway               | [8]       |
| BDNF, p-Akt, p-CREB | Increased<br>expression/phosphoryl<br>ation | BDNF/Akt/CREB                   | [5]       |

# Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.

### Materials:

- Male Sprague-Dawley rats (250-280 g)[5]
- Anesthetic (e.g., isoflurane or chloral hydrate)
- 4-0 monofilament nylon suture with a rounded tip
- Heating pad and rectal probe for temperature monitoring
- Surgical instruments

#### Protocol:

Anesthetize the rat and maintain body temperature at 37°C.



- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Gently insert the nylon suture through the ECA stump into the ICA until a slight resistance is
  felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is
  typically 18-20 mm from the carotid bifurcation.
- After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[7]
- Suture the incision and allow the animal to recover.

# **Notoginsenoside R1 Administration**

#### Materials:

- Notoginsenoside R1 (NGR1) powder
- Sterile 0.9% saline solution

#### Protocol:

- Dissolve NGR1 in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose in a 250g rat, dissolve 5 mg of NGR1 in an appropriate volume for intraperitoneal injection).
   [5]
- Administer the NGR1 solution via intraperitoneal (i.p.) injection.[3][5]
- The timing of administration can vary. For therapeutic studies, NGR1 is often administered immediately after reperfusion.[5] For prophylactic studies, it may be given prior to MCAO induction.

## **Assessment of Neurological Deficit**

Neurological function is typically assessed using a scoring system at various time points post-MCAO (e.g., 1, 3, 7, 14, 21, and 28 days).[1][5]



### Zea-Longa 5-Point Scale:[5]

- 0: No neurological deficit.
- 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
- 2: Circling to the left (a moderate focal neurological deficit).
- 3: Falling to the left (a severe focal neurological deficit).
- 4: No spontaneous walking with a depressed level of consciousness.

## **Measurement of Infarct Volume**

Infarct volume is commonly assessed 24 hours or 7 days after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]

### Materials:

- TTC solution (2% in phosphate-buffered saline)
- · Brain matrix slicer

#### Protocol:

- Euthanize the rat and perfuse the brain with cold saline.
- Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
- Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections.
- Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
- Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. A correction for brain edema is often applied.[5][10]



# Visualizations Signaling Pathways



Click to download full resolution via product page



Caption: Key signaling pathways modulated by Notoginsenoside R1 in ischemic stroke.

# **Experimental Workflow**



Click to download full resolution via product page

Caption: Standard experimental workflow for evaluating NGR1 in a rat MCAO model.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Panax notoginseng saponins promotes angiogenesis after cerebral ischemia-reperfusion injury PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of Panax notoginseng saponin in inhibiting the inflammatory response of microglia in cerebral ischemia based on network pharmacology: The antiinflammatory role of Panax notoginseng saponin in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemiareperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and Safety of Panax Notoginseng Saponins (Xueshuantong) in Patients With Acute Ischemic Stroke (EXPECT) Trial: Rationale and Design [frontiersin.org]
- 5. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Panax notoginseng Attenuates the Infarct Volume in Rat Ischemic Brain and the Inflammatory Response of Microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Effect of Panax notoginseng Saponins on Cerebral Ischemia in Animal Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the combination of astragaloside IV and Panax notoginseng saponins on pyroptosis and necroptosis in rat models of cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Notoginsenoside R1 in Ischemic Stroke Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12107782#notoginsenoside-t5-in-ischemic-stroke-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com